molecular formula C14H8N4O3 B5720831 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5720831
M. Wt: 280.24 g/mol
InChI Key: PUHJHFNOZPQXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FIT-1 and has shown promising results in the field of cancer research, neuroprotection, and as an anti-inflammatory agent.

Scientific Research Applications

FIT-1 has been extensively studied for its potential applications in various fields of scientific research. In cancer research, FIT-1 has shown promising results as an anti-cancer agent. Studies have shown that FIT-1 induces apoptosis in cancer cells and inhibits tumor growth in animal models. FIT-1 has also been studied for its potential neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and reduce inflammation in the brain. Additionally, FIT-1 has been studied for its anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Mechanism of Action

The mechanism of action of FIT-1 is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. FIT-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
FIT-1 has shown various biochemical and physiological effects in scientific research. In cancer cells, FIT-1 induces apoptosis and inhibits cell proliferation. In neuronal cells, FIT-1 protects against oxidative stress and reduces inflammation. FIT-1 has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FIT-1 has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays. However, FIT-1 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FIT-1. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to study its potential applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, research could focus on developing new derivatives of FIT-1 with improved solubility and bioavailability.

Synthesis Methods

The synthesis of FIT-1 involves a multi-step reaction process that starts with the reaction of 2-furyl hydrazine with maleic anhydride, followed by the reaction with phthalic anhydride to form the intermediate product. This intermediate product is then reacted with triethylorthoformate and acetic anhydride to form the final product, FIT-1. The synthesis of FIT-1 has been optimized to obtain high yields and purity, making it suitable for scientific research applications.

properties

IUPAC Name

2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3/c19-12-8-4-1-2-5-9(8)13(20)18(12)14-15-11(16-17-14)10-6-3-7-21-10/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHJHFNOZPQXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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